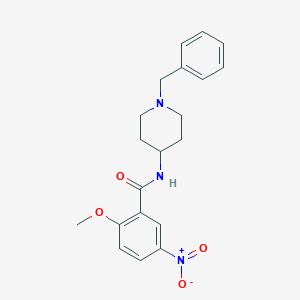
N-(1-benzyl-4-piperidinyl)-5-nitro-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-benzyl-4-piperidinyl)-5-nitro-2-methoxybenzamide is a complex organic compound that belongs to the class of benzylpiperidines This compound is characterized by its unique structure, which includes a benzyl group attached to a piperidine ring, a methoxy group, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzyl-4-piperidinyl)-5-nitro-2-methoxybenzamide typically involves multiple steps. One common method starts with the preparation of 1-benzylpiperidin-4-ylamine, which is then reacted with 2-methoxy-5-nitrobenzoyl chloride under appropriate conditions to yield the desired compound. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzyl-4-piperidinyl)-5-nitro-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using iron powder and hydrochloric acid.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of N-(1-benzylpiperidin-4-yl)-2-methoxy-5-aminobenzamide.
Substitution: Formation of various substituted benzylpiperidines depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an analgesic.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-benzyl-4-piperidinyl)-5-nitro-2-methoxybenzamide involves its interaction with specific molecular targets in the body. It is believed to act on the central nervous system by modulating neurotransmitter receptors and ion channels. The compound may also exhibit enzyme inhibition properties, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
N-(1-benzylpiperidin-4-yl)acetohydrazide: Similar in structure but with an acetohydrazide group instead of a nitrobenzamide moiety.
N-(1-benzylpiperidin-4-yl)pyrimidin-2-amine: Contains a pyrimidine ring instead of a benzamide group.
Uniqueness
N-(1-benzyl-4-piperidinyl)-5-nitro-2-methoxybenzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its methoxy and nitro groups provide distinct sites for chemical modification, making it a versatile compound for various applications .
Properties
Molecular Formula |
C20H23N3O4 |
|---|---|
Molecular Weight |
369.4g/mol |
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2-methoxy-5-nitrobenzamide |
InChI |
InChI=1S/C20H23N3O4/c1-27-19-8-7-17(23(25)26)13-18(19)20(24)21-16-9-11-22(12-10-16)14-15-5-3-2-4-6-15/h2-8,13,16H,9-12,14H2,1H3,(H,21,24) |
InChI Key |
SMALVOWJHUAQQT-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NC2CCN(CC2)CC3=CC=CC=C3 |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NC2CCN(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















